molecular formula C8H5ClO3 B1295029 5-Chloro-2-hydroxyisophthalaldehyde CAS No. 32596-43-3

5-Chloro-2-hydroxyisophthalaldehyde

Cat. No. B1295029
CAS RN: 32596-43-3
M. Wt: 184.57 g/mol
InChI Key: MYHXSDYZVOKOAT-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxyisophthalaldehyde is a chemical compound with the molecular formula C8H5ClO3 and a molecular weight of 184.58 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 5-Chloro-2-hydroxyisophthalaldehyde involves the dissolution of 4-Chlorophenol and hexamethylenetetramine in anhydrous trifluoroacetic acid under an argon atmosphere . The resulting solution is refluxed for 24 hours, changing color from yellow to reddish-orange . The mixture is then poured into 4 M HCl and stirred for 5 minutes, after which the solution is settled for 24 hours and yellow crystals precipitate out . The precipitates are collected by filtration and washed with deionized water and hexane . The product is purified by recrystallization in ethyl alcohol .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-hydroxyisophthalaldehyde is represented by the InChI code 1S/C8H5ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H .


Physical And Chemical Properties Analysis

5-Chloro-2-hydroxyisophthalaldehyde is a solid or liquid at room temperature . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Detection in Biological Systems

5-Chloro-2-hydroxyisophthalaldehyde and its derivatives are useful in biological applications, such as the detection of certain amino acids. For instance, a study by Goswami et al. (2014) describes the use of a related compound, 5(Benzothiazol-2-yl)-4-hydroxyisophthalaldehyde (BHI), for the fluorogenic detection of cysteine and homocysteine in water and live cells (Goswami et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 5-Chloro-2-hydroxyisophthalaldehyde have been synthesized for use as analytical reagents. Otomo and Kodama (1973) synthesized Picolinaldehyde 2-hydroxyanil and its derivatives, including a chloro derivative, to investigate their applicability in analytical chemistry (Otomo & Kodama, 1973).

Chemical Synthesis and Characterization

The compound and its derivatives are also important in chemical synthesis and characterization. For example, Rajkumar et al. (2020) conducted experimental and theoretical investigations on the electronic structure of a related compound, 5-(hydroxymethyl)-2-furaldehyde, which has significance in the synthesis of various compounds (Rajkumar et al., 2020).

Safety And Hazards

The safety information for 5-Chloro-2-hydroxyisophthalaldehyde includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHXSDYZVOKOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186287
Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Molecular Weight

184.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxyisophthalaldehyde

CAS RN

32596-43-3
Record name 2,6-Diformyl-4-chlorophenol
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Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Record name 5-chloro-2-hydroxyisophthalaldehyde
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Record name 5-Chloro-2-hydroxyisophthalaldehyde
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Synthesis routes and methods

Procedure details

To a stirred suspension of diol (Step 1) (33.0 g, 0.18 mole) in chloroform (1.5 L) in a 2 L round bottom flask was added manganese dioxide (139 g, 1.60 mole) and the resulting suspension heated to a gentle reflux for 10 hours. The reaction was allowed to cool to room temperature, was filtered through diatomaceous earth, concentrated in vacuo, presorbed on silica gel and purified by flash chromatography (hexane/ethyl acetate) yielding the as a mustard colored powder dialdehyde (22.42 g, 67%): mp 120.7–122.8° C. This solid was of suitable purity to use in the next step without further purification.
Name
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
dialdehyde
Quantity
22.42 g
Type
reactant
Reaction Step Two
Quantity
139 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JC Lai, XY Jia, DP Wang, YB Deng, P Zheng… - Nature …, 2019 - nature.com
… of 5-chloro-2-hydroxyisophthalaldehyde The 5-chloro-2-hydroxyisophthalaldehyde was … in vacuum oven at 70 C to give pure 5-chloro-2-hydroxyisophthalaldehyde. Yield: 8.3 g (45%); 1 …
Number of citations: 254 www.nature.com
YM Zhang, Q Lin, TB Wei, DD Wang, H Yao… - Sensors and Actuators B …, 2009 - Elsevier
A series of novel colorimetric anion sensors bearing phenol O–H and hydrazone N–H groups were synthesized and their structures were confirmed by X-ray single-crystal diffraction. In …
Number of citations: 114 www.sciencedirect.com
ZJ Chen, YQ Sun, X Xiao, HQ Wang… - Journal of Materials …, 2023 - pubs.rsc.org
… The imine formation between aldehyde groups in 5-chloro-2-hydroxyisophthalaldehyde and amine groups in allylamine was confirmed by FT-IR as indicated in Fig. 1b. The absorption …
Number of citations: 2 pubs.rsc.org
J Sandifer - 2009 - search.proquest.com
Our group has been synthesizing porous supramolecular metal-organic molecules using multidentate β-diketones as ligands. For example, m-phenylenebis (acetylacetone)(m-pbaH 2, …
Number of citations: 4 search.proquest.com
D Faye, MD Mbaye, A Gassama, SY Dieng - 2021 - rivieresdusud.uasz.sn
… In a flask with stir bar was charged with 5-chloro-2hydroxyisophthalaldehyde (100 mg; 0.543 mmol), N, Ndimethylethylene-1,2-diamine (0.12 mL; 1.196 mmol), 20 mL of absolute ethanol…
Number of citations: 3 rivieresdusud.uasz.sn

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